4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Hydrazine Derivative Formation: The hydrazine moiety is incorporated through condensation reactions with hydrazine derivatives.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.
Reduction: Reduction reactions can occur at the triazine ring or the bromophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or copper and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the hydrazine moiety.
Reduction: Reduced forms of the triazine ring or bromophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting pharmacological properties, making it a candidate for drug development.
Medicine
In medicine, its potential as an anticancer or antimicrobial agent is of particular interest.
Industry
Industrially, it could be used in the development of advanced materials, such as polymers or coatings, due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, as a potential drug, it might interact with specific enzymes or receptors, inhibiting their function. The triazine ring and hydrazine moiety could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the bromophenyl group, in particular, may confer unique electronic properties compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C22H24BrN7O |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24BrN7O/c1-15-6-7-16(2)19(12-15)25-20-26-21(28-22(27-20)30-8-10-31-11-9-30)29-24-14-17-4-3-5-18(23)13-17/h3-7,12-14H,8-11H2,1-2H3,(H2,25,26,27,28,29)/b24-14+ |
InChI Key |
BAJQTZZMGZNYPK-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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